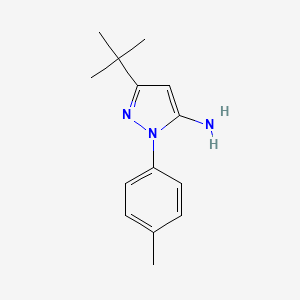

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine

Descripción

Historical Development of Pyrazole Derivatives

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and established the foundational understanding of this important class of heterocyclic compounds. Knorr's seminal contribution to the field occurred during his attempts to synthesize quinoline derivatives with antipyretic activity, when he accidentally obtained antipyrine, a compound that exhibited significant analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery sparked widespread interest in pyrazole chemistry and demonstrated the potential therapeutic value of these heterocyclic systems. The systematic investigation of pyrazole derivatives continued with the work of Hans von Pechmann in 1898, who developed a classical synthetic method for pyrazole preparation through the reaction of acetylene with diazomethane. This synthetic approach represented a significant advancement in the field and provided researchers with reliable access to pyrazole compounds for further investigation.

The expansion of pyrazole chemistry throughout the late nineteenth and early twentieth centuries established the fundamental synthetic methodologies that continue to influence contemporary research. The development of condensation reactions between 1,3-diketones and hydrazine derivatives, known as Knorr-type reactions, provided a versatile and efficient approach for preparing substituted pyrazoles. For example, the reaction of acetylacetone with hydrazine yields 3,5-dimethylpyrazole according to the stoichiometric equation: CH3C(O)CH2C(O)CH3 + N2H4 → (CH3)2C3HN2H + 2 H2O. These early synthetic developments laid the groundwork for the sophisticated methodologies employed in the synthesis of modern pyrazole derivatives, including complex substituted compounds such as this compound.

The discovery of naturally occurring pyrazole derivatives marked another significant milestone in the historical development of this field. In 1959, researchers isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds, challenging the previous assumption that pyrazoles were exclusively synthetic compounds. This discovery opened new avenues of research into the biological significance of pyrazole systems and provided insights into their potential evolutionary and biochemical roles. The isolation of 3-n-nonylpyrazole from Houttuynia Cordata by Japanese workers Kosuge and Okeda in 1954 further demonstrated the natural occurrence of these compounds and their associated antimicrobial activities. These discoveries fundamentally altered the perception of pyrazoles from purely synthetic entities to biologically relevant molecules with potential therapeutic applications.

Nomenclature and Classification Systems

The nomenclature and classification of pyrazole derivatives, including this compound, follows established systematic approaches that reflect both structural characteristics and chemical relationships within the broader context of heterocyclic chemistry. Pyrazoles belong to the azole family, which encompasses five-membered aromatic ring structures containing two heteroatoms, with at least one nitrogen atom required for classification within this group. The azole classification system provides a hierarchical framework for understanding the relationships between different heterocyclic compounds, with pyrazoles specifically characterized by the presence of two adjacent nitrogen atoms within the five-membered ring structure. The numbering system for azole compounds, including pyrazoles, begins with the heteroatom that is not part of a double bond and proceeds toward the other heteroatom, establishing a standardized approach for identifying substitution positions.

The International Union of Pure and Applied Chemistry nomenclature system for pyrazole derivatives follows established conventions that reflect both the ring structure and substitution patterns. The parent compound this compound demonstrates the application of these naming conventions, where the "2H-pyrazol" designation indicates the specific tautomeric form and the numerical prefixes identify the positions of substituents. The systematic name incorporates the tert-butyl group at position 5, the para-tolyl group at position 2, and the amine functionality at position 3, providing a complete description of the molecular structure. Alternative naming systems may designate this compound as 3-tert-Butyl-1-para-tolyl-1H-pyrazol-5-amine, reflecting different tautomeric numbering conventions while maintaining chemical accuracy.

The classification of pyrazole derivatives extends beyond simple nomenclature to encompass functional and structural categories that reflect their chemical behavior and applications. Five-membered heterocyclic compounds with multiple heteroatoms, such as pyrazoles, represent a distinct category within heterocyclic chemistry, distinguished from single heteroatom systems like furan, thiophene, and pyrrole. The presence of two nitrogen atoms in adjacent positions creates unique electronic properties that influence reactivity patterns, coordination chemistry, and biological interactions. Pyrazole derivatives can be further classified based on their substitution patterns, with compounds like this compound representing highly substituted variants that incorporate both aliphatic and aromatic substituents in specific arrangements.

| Classification Parameter | Description | Example Application |

|---|---|---|

| Ring System | Five-membered azole with two adjacent nitrogens | Fundamental structural identification |

| Substitution Pattern | Multiple substituents at defined positions | 5-tert-butyl, 2-para-tolyl, 3-amino |

| Tautomeric Form | Specific hydrogen placement designation | 2H-pyrazol versus 1H-pyrazol |

| Functional Groups | Amine, alkyl, and aryl substituents | Determines chemical reactivity |

Significance of this compound in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features and versatile applications across multiple scientific disciplines. This compound serves as a key intermediate in pharmaceutical development, particularly in the synthesis of anti-inflammatory and analgesic drugs, where its substitution pattern provides essential molecular scaffolding for bioactive compounds. The presence of the tert-butyl group at position 5 introduces significant steric bulk that can influence molecular interactions and binding affinities, while the para-tolyl substituent at position 2 provides aromatic character that may contribute to hydrophobic interactions and membrane permeability. The amine functionality at position 3 offers opportunities for further chemical modification through standard organic transformations, making this compound particularly valuable as a synthetic intermediate.

The applications of this compound extend into agricultural chemistry, where it functions as a component in the formulation of agrochemicals designed to enhance the efficacy of pesticides and herbicides. The compound's ability to improve crop yield and sustainability reflects the broader utility of pyrazole derivatives in addressing contemporary agricultural challenges. The specific substitution pattern of this compound may contribute to its biological activity through mechanisms involving enzyme inhibition or receptor modulation, although the exact molecular targets and pathways require further investigation. The integration of pyrazole derivatives into agricultural applications demonstrates the practical significance of heterocyclic chemistry in addressing real-world problems related to food security and environmental sustainability.

The material science applications of this compound highlight its potential in creating advanced materials with enhanced durability and environmental resistance. The compound's molecular structure may contribute to polymer formation or serve as a building block for specialized coatings that exhibit superior performance characteristics. The exploration of this compound in materials applications reflects the growing recognition of heterocyclic compounds as versatile building blocks for advanced materials with tailored properties. The biochemical research applications of this compound focus on its potential roles in enzyme inhibition and receptor binding studies, where its structural similarities to biologically active molecules provide valuable insights into biological processes and potential therapeutic targets.

Isomeric Forms and Related Compounds

The investigation of isomeric forms and related compounds provides essential insights into the structural diversity and chemical relationships within the pyrazole family, with this compound serving as a representative example of substituted pyrazole chemistry. The compound exhibits multiple potential isomeric forms based on different substitution patterns and tautomeric arrangements, each possessing distinct chemical and physical properties. The Chemical Abstracts Service registry includes related compounds with CAS numbers 285984-25-0 and 317806-86-3, indicating the existence of structural variants or different salt forms of the basic molecular structure. These different registry numbers may reflect variations in counterions, hydration states, or stereochemical arrangements that influence the compound's physical properties and applications.

Structural analogs of this compound include compounds with modified substituent patterns that maintain the core pyrazole structure while introducing different functional groups or stereochemical arrangements. Related compounds such as 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine represent systematic variations where the para-tolyl group is replaced with a simple phenyl substituent, providing opportunities for structure-activity relationship studies. The molecular formula C13H17N3 and molecular weight of 215.29 daltons for this related compound demonstrate the systematic relationship between structural modifications and molecular properties. These comparative studies contribute to understanding the influence of specific substituents on chemical behavior and biological activity.

The tautomeric relationships within pyrazole chemistry add another layer of complexity to the isomeric considerations for this compound and related compounds. Pyrazoles can exist in different tautomeric forms, with the 1H-pyrazole and 2H-pyrazole forms representing the most common arrangements. The specific designation of 2H-pyrazol-3-ylamine in the compound name indicates the particular tautomeric form and substitution pattern, which can influence chemical reactivity and biological interactions. The understanding of tautomeric equilibria and their influence on chemical behavior remains an active area of research in heterocyclic chemistry, with implications for drug design and materials applications.

| Compound Variation | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |

|---|---|---|---|---|

| This compound | C14H19N3 | 229.32 | 285984-25-0 | Parent compound |

| 5-tert-Butyl-2-phenyl-2H-pyrazol-3-ylamine | C13H17N3 | 215.29 | 126208-61-5 | Phenyl vs para-tolyl |

| Alternative registry form | C14H19N3 | 229.32 | 317806-86-3 | Possible salt form |

| 1H-pyrazole (parent) | C3H4N2 | 68.08 | 288-13-1 | Unsubstituted parent |

Propiedades

IUPAC Name |

5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-10-5-7-11(8-6-10)17-13(15)9-12(16-17)14(2,3)4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHNHEWXIBNEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70388044 | |

| Record name | 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285984-25-0 | |

| Record name | 3-tert-Butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70388044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Scheme

Formation of Hydrazone Intermediate :

$$ p\text{-Tolylhydrazine} + \text{Pivaloylacetonitrile} \rightarrow \text{Hydrazone Intermediate} $$Cyclization to Pyrazole :

Intramolecular cyclization under thermal conditions yields the target compound.

Experimental Procedure

Key Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Ethanol | Optimal polarity for intermediate solubility |

| Temperature | 80°C | Balances reaction rate and side-product suppression |

| Molar Ratio | 1:1.43 (hydrazine:cyanoketone) | Ensures complete conversion |

Alternative Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the cyclization step. This method reduces reaction time from hours to minutes while maintaining yields >75%.

Optimized Protocol

- Equipment : CEM Discover SP Microwave Synthesizer.

- Conditions :

- 150 W power, 120°C, 15 minutes.

- Solvent: Ethanol (50 mL).

- Advantages :

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale production utilizes polymer-supported reagents to streamline purification. A representative protocol involves:

Steps

Comparative Analysis

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical Condensation | 82 | 98 | Moderate |

| Microwave-Assisted | 78 | 97 | High |

| Solid-Phase | 85 | 95 | Industrial |

Mechanistic Insights and Side-Reaction Mitigation

The reaction’s success hinges on suppressing competing pathways:

Major Side Reactions

Spectroscopic Monitoring

- FT-IR : Disappearance of C≡N stretch (2250 cm$$^{-1}$$) confirms hydrazone formation.

- $$^1$$H NMR : Emergence of pyrazole C-H signals at δ 6.2–7.1 ppm verifies cyclization.

Purification and Characterization

Final purification employs gradient chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Key characterization data:

| Property | Value | Source |

|---|---|---|

| Melting Point | 173–176°C | |

| Molecular Weight | 229.32 g/mol | |

| HPLC Purity | >98% (C18 column, MeOH/H$$_2$$O) |

Análisis De Reacciones Químicas

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound serves as a crucial intermediate in the synthesis of several pharmaceutical agents, particularly those targeting inflammatory conditions. It has been noted for its role in developing anti-inflammatory and analgesic drugs, which are essential in treating chronic pain and inflammatory diseases .

Case Study: Anti-inflammatory Properties

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. For instance, compounds derived from this pyrazole have shown potential in inhibiting pro-inflammatory cytokines like TNF-alpha and IL-1 beta, which are implicated in various inflammatory diseases .

Agricultural Chemistry

Enhancing Agrochemical Efficacy

In agricultural applications, this compound is used to formulate agrochemicals that improve the efficacy of pesticides and herbicides. Its incorporation into formulations has been shown to enhance crop yield and sustainability by increasing resistance to pests and diseases .

Data Table: Agrochemical Applications

| Application Area | Compound Role | Benefits |

|---|---|---|

| Pesticide formulation | Active ingredient | Increased efficacy against pests |

| Herbicide development | Synergistic agent | Improved weed control |

| Crop protection | Resistance enhancer | Enhanced crop yield |

Material Science

Development of Advanced Materials

The compound is explored for its potential in creating advanced materials, including polymers and coatings. Its properties contribute to enhanced durability and environmental resistance, making it valuable in various industrial applications .

Case Study: Polymer Formulations

Studies have shown that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical properties. This application is particularly relevant in producing high-performance materials for automotive and aerospace industries.

Biochemical Research

Role in Enzyme Inhibition Studies

this compound plays a significant role in biochemical research, particularly in studies related to enzyme inhibition and receptor binding. It aids researchers in understanding biological processes and identifying potential therapeutic targets .

Data Table: Biochemical Applications

| Research Area | Compound Use | Findings |

|---|---|---|

| Enzyme inhibition | Inhibitor in assays | Insights into metabolic pathways |

| Receptor binding studies | Ligand for receptor interactions | Identification of drug targets |

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is utilized as a standard reference material in various analytical techniques. Its stability allows for accurate quantification of related substances within complex mixtures, which is crucial for quality control across multiple industries .

Mecanismo De Acción

The mechanism of action of 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparación Con Compuestos Similares

Table 1: Key Structural and Functional Comparisons

Electronic and Steric Effects

- Fluorine vs. This substitution may improve binding affinity in kinase inhibitors .

- Steric Bulk : The tert-butyl group in this compound contributes to significant steric hindrance, which can stabilize ligand-receptor complexes but may reduce solubility. In contrast, the methyl group in 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine () offers a smaller footprint, favoring metabolic stability .

Reactivity and Isomerization Trends

Pyrazole derivatives often undergo isomerization under specific conditions. For example, pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines isomerize to pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (), highlighting the sensitivity of pyrazole-based systems to reaction conditions.

Actividad Biológica

5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine (CAS Number: 285984-25-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 229.32 g/mol. Its structure features a pyrazole ring substituted with a tert-butyl group and a p-tolyl group, which are believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3 |

| Molecular Weight | 229.32 g/mol |

| CAS Number | 285984-25-0 |

| IUPAC Name | 5-tert-butyl-2-(4-methylphenyl)pyrazol-3-amine |

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with diketones under controlled conditions, often using solvents like ethanol or methanol. The cyclization process is crucial for forming the pyrazole ring structure.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind effectively at active sites, potentially inhibiting enzymatic activity or modulating receptor functions. For instance, it has been studied as an inhibitor of p38 MAP kinase, which plays a critical role in inflammatory responses .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory diseases. This activity suggests its potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies

Several studies have documented the biological effects of this compound:

- Inhibition of p38 MAP Kinase : In vitro assays revealed that this compound effectively inhibits p38 MAP kinase activity, leading to reduced inflammation markers in cellular models .

- Antitumor Activity : A study involving various cancer cell lines showed that derivatives based on this pyrazole structure could significantly reduce cell viability, indicating their potential as anticancer agents .

- Cytokine Modulation : Research highlighted that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in stimulated macrophages, showcasing its role in modulating immune responses .

Comparison with Similar Compounds

Comparative studies with other pyrazole derivatives have shown that variations in substituents can significantly affect biological activity. For example:

| Compound Name | Biological Activity |

|---|---|

| 3-tert-butyl-1-o-tolyl-1H-pyrazole | Moderate anticancer effects |

| 3-Amino-5-cyclopropyl-1H-pyrazole | Anti-inflammatory properties |

| This compound | Strong p38 inhibition |

Q & A

Q. What are the recommended synthetic routes for 5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-ylamine, and how can reaction conditions be optimized?

The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or enaminones. For tert-butyl-substituted pyrazoles, introducing the tert-butyl group early in the synthesis via alkylation or using tert-butyl-containing precursors (e.g., tert-butyl hydrazine derivatives) is critical . Optimization of reaction conditions (temperature, solvent, catalyst) can be systematically approached using statistical design of experiments (DoE). For example, fractional factorial designs minimize experimental runs while evaluating interactions between variables (e.g., pH, temperature, stoichiometry) to maximize yield .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirms substitution patterns (e.g., tert-butyl protons at ~1.3 ppm and aromatic protons for p-tolyl groups).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula.

- HPLC with UV/Vis detection : Assesses purity, especially for intermediates prone to side reactions (e.g., oxidation of amine groups) .

- X-ray crystallography : Resolves steric effects from the tert-butyl group on pyrazole ring planarity .

Q. What safety protocols and waste management practices are essential when handling this compound?

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent degradation of the amine group.

- Waste disposal : Separate waste containing tert-butyl or aromatic groups and collaborate with certified waste management firms for incineration or chemical neutralization, as improper disposal risks environmental persistence .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives or reaction pathways for this compound?

Quantum chemical calculations (e.g., DFT) predict electronic properties (HOMO-LUMO gaps) and transition states for functionalization reactions (e.g., amination or halogenation). For example, ICReDD’s workflow integrates reaction path searches via quantum calculations with experimental validation to identify optimal pathways for modifying the pyrazole core . Molecular dynamics simulations can also model solvent effects on tert-butyl group steric hindrance during synthesis .

Q. How should researchers address contradictions in reported data (e.g., conflicting reaction yields or spectroscopic results)?

- Reproducibility checks : Validate experimental conditions (e.g., solvent purity, moisture levels) that may affect tert-butyl group reactivity.

- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or systematic errors .

- Cross-validation : Use complementary techniques (e.g., IR + Raman spectroscopy) to resolve ambiguities in functional group identification .

Q. What strategies improve the scalability of multi-step syntheses involving this compound?

- Process intensification : Use continuous-flow reactors to mitigate exothermic risks during tert-butyl group incorporation.

- Membrane separation technologies : Isolate intermediates efficiently, reducing purification time (e.g., nanofiltration for amine derivatives) .

- Kinetic modeling : Predict rate-limiting steps (e.g., cyclization) to optimize residence times and catalyst loading .

Q. How can researchers leverage this compound’s steric and electronic properties in catalysis or supramolecular chemistry?

- Steric effects : The tert-butyl group can stabilize metal complexes in catalysis by preventing aggregation (e.g., Pd-catalyzed cross-couplings).

- Hydrogen bonding : The amine group enables supramolecular assembly via NH···O/N interactions, which can be studied via titration calorimetry or crystallography .

Methodological Guidance

Q. What experimental frameworks support interdisciplinary studies (e.g., combining synthetic chemistry with materials science)?

Adopt methodologies from the Contested Territories Network’s "project streetfair" model, which integrates diverse practices (e.g., computational screening, material characterization) to address complex questions like the compound’s application in porous materials or sensors .

Q. How can advanced statistical tools enhance reaction optimization for this compound?

Q. What are the best practices for documenting and sharing data on this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.